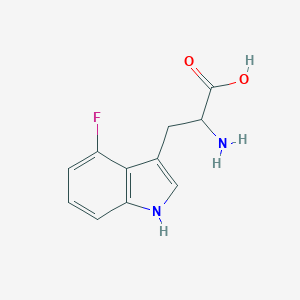

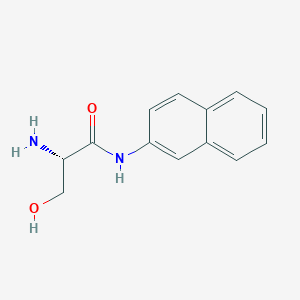

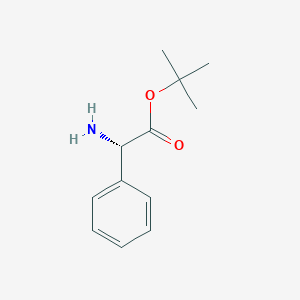

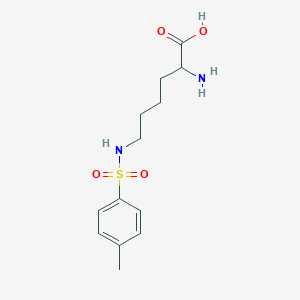

(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Plant Disease Control and Priming Plant Resistance

Recent advances have highlighted the effectiveness of natural compounds in inducing plant resistance against a variety of pathogens. Hexanoic acid (Hx), a natural priming agent, has shown efficacy in a wide range of host plants and pathogens. It activates broad-spectrum defenses, including callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways, and primes pathogen-specific responses. Its role in priming redox-related genes for an antioxidant protective effect suggests its critical utility in limiting necrotrophic infections. This positions Hx as a valuable tool for molecular characterization of plant defenses, underscoring its potential as a model for studying natural plant inducers (Aranega-Bou et al., 2014).

Photodynamic Therapy Enhancement

In the context of photodynamic therapy (PDT), the optimization of protoporphyrin IX (PpIX) accumulation is crucial for improving clinical outcomes. Strategies involving pretreatment to enhance ALA (5-aminolaevulinic acid) uptake and PpIX production have been explored. This includes the use of keratolytics, microdermabrasion, laser ablation, and penetration enhancers to improve the skin's absorption of ALA. Furthermore, temperature modulation and the use of additives that interact with the heme biosynthetic pathway, such as iron-chelating substances, have shown potential in enhancing PpIX content, thereby improving PDT efficacy (Gerritsen et al., 2008).

Environmentally Friendly Corrosion Inhibition

Sulfamic acid has emerged as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. As an alternative electrolyte, it offers a less toxic and more sustainable option for cleaning metallic surfaces compared to traditional hydrochloric and sulfuric acid-based solutions. The use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes has been studied, highlighting the physiochemisorption mechanism and the potential for mixed- and interface-type corrosion inhibition (Verma & Quraishi, 2022).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including hexanoic acid, are important in the context of biocatalyst inhibition, with implications for the production of biofuels and chemicals. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae underscore the need for metabolic engineering strategies to enhance microbial tolerance. This research provides insights into the mechanisms of inhibition and suggests pathways for improving the robustness of microbial strains used in industrial processes (Jarboe et al., 2013).

Orientations Futures

The future research directions for this compound could include exploring its potential as an anti-plasmodial drug, as suggested by the study on dipeptide sulfonamides . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Propriétés

IUPAC Name |

(2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-10-5-7-11(8-6-10)20(18,19)15-9-3-2-4-12(14)13(16)17/h5-8,12,15H,2-4,9,14H2,1H3,(H,16,17)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJAAXSHLGSWAP-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.